2-[6-(BENZENESULFONYL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-2-YL]-N-(3,4-DIFLUOROPHENYL)ACETAMIDE
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Overview
Description
2-[6-(BENZENESULFONYL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-2-YL]-N-(3,4-DIFLUOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzenesulfonyl group and a difluorophenyl moiety, contributes to its distinctive chemical properties and potential therapeutic benefits.
Preparation Methods
The synthesis of 2-[6-(BENZENESULFONYL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-2-YL]-N-(3,4-DIFLUOROPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the triazolopyridazine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridazine ring system.
Introduction of the benzenesulfonyl group: This is achieved through sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the difluorophenyl moiety: This step involves the coupling of the difluorophenyl group to the triazolopyridazine core, typically using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
2-[6-(BENZENESULFONYL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-2-YL]-N-(3,4-DIFLUOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon and copper iodide. Major products formed from these reactions include various substituted derivatives with potential biological activities .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a promising candidate for drug development.
Medicine: The compound has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-[6-(BENZENESULFONYL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-2-YL]-N-(3,4-DIFLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects. Additionally, it can interact with bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and exhibiting antimicrobial activity.
Comparison with Similar Compounds
2-[6-(BENZENESULFONYL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-2-YL]-N-(3,4-DIFLUOROPHENYL)ACETAMIDE can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring system but differ in the presence of a thiadiazine ring instead of a pyridazine ring.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines: These compounds have a tetrazine ring fused to the triazole ring, leading to different chemical properties and biological activities.
Triazolopyrimidines: These compounds have a pyrimidine ring fused to the triazole ring, resulting in distinct pharmacological profiles.
The uniqueness of this compound lies in its specific structural features, such as the benzenesulfonyl and difluorophenyl groups, which contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
2-[6-(benzenesulfonyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N5O4S/c20-14-7-6-12(10-15(14)21)22-17(27)11-25-19(28)26-16(23-25)8-9-18(24-26)31(29,30)13-4-2-1-3-5-13/h1-10H,11H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITYERXZBXTBEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NN3C(=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)F)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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